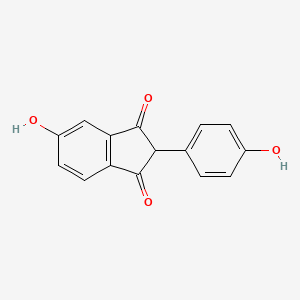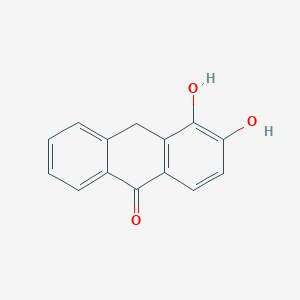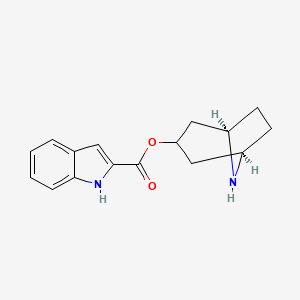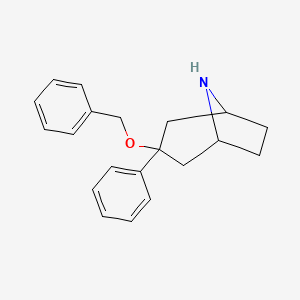![molecular formula C15H10ClNOS B10842813 3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol is a complex organic compound that features a phenol group attached to a pyridine ring, which is further substituted with a thienyl group containing a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[6-(5-Bromo-2-thienyl)pyridin-2-yl]phenol
- 3-[6-(5-Methyl-2-thienyl)pyridin-2-yl]phenol
- 3-[6-(5-Fluoro-2-thienyl)pyridin-2-yl]phenol
Uniqueness
3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol is unique due to the presence of the chlorine atom in the thienyl group, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
Molecular Formula |
C15H10ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-[6-(5-chlorothiophen-2-yl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C15H10ClNOS/c16-15-8-7-14(19-15)13-6-2-5-12(17-13)10-3-1-4-11(18)9-10/h1-9,18H |
InChI Key |
IYXPXDBFKHBESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=CC=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)


